molecular formula C19H18N2O2 B11089184 4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one

4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one

Cat. No.: B11089184
M. Wt: 306.4 g/mol
InChI Key: WFRYGQKUDJVAOK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused benzene and quinazolinone ring system, with a methoxyphenyl substituent at the 4-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzophenone and 2-methoxybenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. This reaction forms the quinazolinone core.

    Hydrogenation: The resulting quinazolinone is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the double bonds and form the tetrahydrobenzo[h]quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and hydrogenation steps, ensuring higher yields and purity. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(2-Methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) to further reduce any remaining double bonds or to modify the substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Fully reduced tetrahydroquinazolinone derivatives.

    Substitution: Halogenated, nitrated, or alkylated quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties. This compound’s structure-activity relationship is of particular interest in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinazolinone core. Its derivatives are also explored for use in agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s methoxyphenyl group and quinazolinone core allow it to bind to active sites or interact with cellular components, leading to various biological effects such as enzyme inhibition, receptor modulation, or DNA intercalation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)quinazolin-2(1H)-one: Lacks the tetrahydrobenzo[h] structure, making it less flexible in terms of chemical reactivity.

    4-(2-Methoxyphenyl)-3,4-dihydroquinazolin-2(1H)-one: Similar but with fewer hydrogenated bonds, affecting its stability and reactivity.

    4-(2-Methoxyphenyl)-quinazolin-2(1H)-one: A simpler structure without the tetrahydrobenzo[h] ring, leading to different biological activities.

Uniqueness

4-(2-Methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one is unique due to its fully hydrogenated tetrahydrobenzo[h]quinazolinone structure, which provides enhanced stability and a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

InChI

InChI=1S/C19H18N2O2/c1-23-16-9-5-4-8-14(16)18-15-11-10-12-6-2-3-7-13(12)17(15)20-19(22)21-18/h2-9,18H,10-11H2,1H3,(H2,20,21,22)

InChI Key

WFRYGQKUDJVAOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2

Origin of Product

United States

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